5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine
Description
Properties
IUPAC Name |
5-(5-methylpyridin-3-yl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-7(5-11-4-6)8-3-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJABJJOUHSFAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine is a nitrogen-containing heterocyclic compound characterized by the presence of a pyridine ring and an oxazole moiety. This compound has garnered attention due to its potential biological activities, including interactions with various biomolecules that influence cellular processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazole ring is particularly significant as it can modulate enzyme activity through competitive inhibition or allosteric modulation. This compound has been shown to influence key signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
Enzyme Interactions
This compound interacts with various enzymes, notably receptor tyrosine kinases. This interaction is critical for regulating cell signaling and growth processes.
Cellular Effects
The compound exhibits profound effects on cellular functions by modulating gene expression and metabolism. Studies indicate that it can influence cell survival and apoptosis through its action on signaling pathways.
Case Studies
- In Vitro Studies : Research has demonstrated that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and altering cell cycle progression. For instance, in studies involving human breast adenocarcinoma cells (MCF-7), this compound showed significant cytotoxicity with an IC50 value indicating effective concentration levels .
- Animal Models : In vivo studies have revealed that lower doses of this compound can exhibit therapeutic effects such as immune modulation and tumor inhibition. The pharmacokinetics suggest favorable absorption and distribution characteristics, which are essential for its potential use in drug development .
Dosage Effects
The biological activity of this compound varies significantly with dosage. Lower concentrations have been associated with beneficial effects such as immunomodulation, while higher concentrations may lead to cytotoxic effects on healthy cells.
Metabolic Pathways
This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may possess distinct biological activities. Understanding these metabolic pathways is crucial for predicting the pharmacological profile of the compound.
Transport and Distribution
The transport mechanisms involve specific solute carrier transporters that facilitate the movement of this compound across cellular membranes. This property enhances its bioavailability and therapeutic efficacy.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds highlights its unique properties:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 5-(Pyridin-3-yl)-1,2-thiazol | Anti-tubercular | Exhibits antioxidant properties |
| Pyrazolo[1,5-a]pyridin | Antitumor | Noted for diverse pharmacological activities |
| 5-(Pyridin-3-y)-1,2-thiazol | Immune modulation | Effective against prion diseases |
Uniqueness : The oxazole ring in 5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amines contributes distinct electronic properties that enhance its potential as a scaffold for novel therapeutic agents.
Comparison with Similar Compounds
Structural Analogues in Antibacterial Agents
Oxazolidinones such as contezolid and posizolid share the $ N $-methyl-1,2-oxazol-3-amine moiety but differ in substituents on the morpholino unit (Table 1). These modifications enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . For instance:
- Contezolid: Replaces the morpholino group with 2,3-dihydro-1H-pyridin-4-one and incorporates a 5-acetamidomethyl side chain.
- Posizolid : Features an (S)-1-(3,6-dihydropyridin-1(2H)-yl)-2,3-dihydroxypropan-1-one substituent.
The target compound lacks these modifications, which may limit its potency against resistant bacterial strains compared to contezolid and posizolid .
Table 1: Comparison with Oxazolidinones
Isoxazole Derivatives with Varied Substituents
Several 1,2-oxazol-3-amine derivatives with different aryl substituents have been synthesized (Table 2):
- 5-(Thiophen-2-yl)-1,2-oxazol-3-amine (CAS: 1232853-55-2): Lower molecular weight (166.20 g/mol) and thiophene group may improve solubility but reduce aromatic stacking interactions compared to the methylpyridinyl group .
- 5-(Quinolin-6-yl)-1,2-oxazol-3-amine: The quinoline moiety increases molecular weight (211.22 g/mol) and may enhance binding to nucleic acids or kinases .
Table 2: Physical Properties of Isoxazole Derivatives
Thiadiazole and Triazole Analogs
1,2,4-Thiadiazol-5-amine derivatives (e.g., compounds 20 , 23 , and 25 in ) exhibit macrofilaricidal activity, with yields ranging from 13% to 71% . These compounds, such as 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine , demonstrate that replacing the oxazole core with thiadiazole can shift biological targets from antibacterial to antiparasitic applications .
Crystallographic and Hydrogen-Bonding Patterns
The crystal structure of 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide reveals intramolecular O–H⋯N hydrogen bonds and π-π interactions (centroid distance: 3.7928 Å) . Such interactions are critical for stability and solubility. The target compound’s methylpyridinyl group may similarly engage in hydrophobic interactions, though experimental data are lacking .
Preparation Methods
General Synthetic Strategy Overview
The preparation of 5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine generally involves:
- Formation of the isoxazole core, often via cyclization reactions involving hydroxylamine derivatives.
- Introduction of the 5-methylpyridin-3-yl substituent either by cross-coupling reactions or by using appropriately substituted precursors.
- Installation of the amino group at the 3-position of the isoxazole ring through controlled ring closure or subsequent functional group transformations.
Three-Step Preparation Method via Hydrazone Intermediate
A robust and efficient preparation method for the closely related compound 3-amino-5-methylisoxazole, which serves as a fundamental intermediate or analogue, has been described in patent CN107721941B. This method can be adapted for the synthesis of this compound by incorporating the pyridinyl substituent in the suitable step:
Step 1: Formation of Acetyl Acetonitrile
- React acetonitrile with a metal alkali base (such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA)) to generate a carbanion intermediate.
- This intermediate reacts with ethyl acetate or methyl acetate to yield acetyl acetonitrile.
Step 2: Hydrazone Formation
- Acetyl acetonitrile is dissolved in an alcohol solvent (methanol or ethanol).
- p-Toluenesulfonyl hydrazide is added, and the mixture is refluxed for approximately 2 hours to form the hydrazone intermediate.
- The hydrazone precipitates as a white crystalline solid with high purity (HPLC purity ~99%).
Step 3: Ring Closure to Isoxazole
- Hydroxylamine hydrochloride is dissociated in potassium carbonate solution.
- The hydrazone is added, and the mixture is heated (around 80 °C) for 2 hours to promote ring closure, forming the 3-amino-5-methylisoxazole.
- Acid-base workup involving pH adjustments and extractions yields the product with high purity (HPLC purity ~98.7-98.8%) and good yield (~78%).
This method avoids the use of highly toxic solvents like chloroform or carbon tetrachloride and minimizes isomer formation, making it suitable for pharmaceutical applications.
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| 1 | Acetonitrile + NaH/n-BuLi/LDA + Ethyl acetate | Acetyl acetonitrile | - | - |
| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide, reflux in MeOH/EtOH | Hydrazone (white crystalline solid) | 88-90 | 99 |
| 3 | Hydrazone + Hydroxylamine hydrochloride + K2CO3, heat at 80 °C | 3-Amino-5-methylisoxazole | 78 | 98.7-98.8 |
Note: The pyridinyl substitution can be introduced by using substituted acetyl acetonitrile or via subsequent cross-coupling reactions.
Alternative Synthetic Routes and Cross-Coupling Strategies
Research on isoxazole derivatives, including those with heteroaryl substituents such as pyridine rings, suggests that Suzuki–Miyaura cross-coupling reactions are effective for installing diverse aryl and heteroaryl groups at the 5-position of the isoxazole ring. This approach is valuable for late-stage diversification of the molecule.
- Initial preparation of a 5-halogenated isoxazole intermediate (e.g., 5-bromoisoxazole-3-amine) is achieved through cyclization and halogenation steps.
- The 5-halogenated intermediate undergoes palladium-catalyzed Suzuki–Miyaura cross-coupling with 5-methyl-3-pyridyl boronic acid or its derivatives to afford the target this compound.
- This method allows for high selectivity and functional group tolerance, facilitating the synthesis of complex derivatives.
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|
| Halogenation | Isoxazole intermediate + Phosphoryl bromide or NBS | 5-Haloisoxazole-3-amine | Moderate |
| Cross-coupling | 5-Haloisoxazole + 5-methyl-3-pyridyl boronic acid, Pd catalyst, base | This compound | High |
This strategy is supported by studies on isoxazole-containing compounds with antiviral and anticancer activities, highlighting the versatility of cross-coupling in heterocyclic chemistry.
Notes on Reaction Conditions and Solvent Choices
- Metal bases used for generating acetyl acetonitrile include NaH, n-BuLi, and LDA, with equivalents carefully controlled to optimize yield.
- Alcohol solvents such as methanol and ethanol are preferred for hydrazone formation due to their ability to dissolve reactants and facilitate reflux.
- Ring closure reactions are typically performed in solvents like ethylene glycol dimethyl ether, tetrahydrofuran, or 2-methyltetrahydrofuran, which provide good solubility and thermal stability.
- pH control during workup is critical for isolating the amino isoxazole product in high purity.
- Avoidance of toxic solvents such as chloroform and carbon tetrachloride enhances the environmental and safety profile of the synthesis.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Three-step hydrazone route | Acetyl acetonitrile formation → Hydrazone → Ring closure | High purity, good yield, avoids toxic solvents | Requires careful pH control |
| Suzuki–Miyaura cross-coupling | Halogenated isoxazole intermediate → Cross-coupling with pyridyl boronic acid | Enables late-stage substitution, broad scope | Requires palladium catalyst, halogenation step |
| Alternative cyclization and bromination | Cyclization with hydroxylamine → Bromination → Functionalization | Moderate yields, versatile intermediates | Multi-step, some low-yield steps |
Research Findings and Practical Considerations
- The three-step hydrazone method is industrially attractive due to its use of readily available raw materials, avoidance of toxic solvents, and high product purity.
- Cross-coupling methods allow for structural diversification, which is essential for medicinal chemistry optimization of bioactive isoxazole derivatives.
- Reaction yields and purities are consistently high when reaction conditions are optimized, including temperature control, solvent choice, and reagent equivalents.
- The presence of the 5-methylpyridin-3-yl substituent can be introduced either by using substituted precursors or by cross-coupling, depending on the synthetic plan and target compound complexity.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine?
Answer:
The synthesis typically involves cyclocondensation reactions between pyridine-derived nitriles and hydroxylamine derivatives. Key steps include:
- Heterocyclic Ring Formation : Use of 5-methylnicotinonitrile with hydroxylamine under acidic or basic conditions to form the oxazole ring.
- Functional Group Protection : Temporary protection of the amine group (e.g., Boc or acetyl) to prevent side reactions during ring closure .
- Purification : Column chromatography or recrystallization to isolate the pure compound.
Reference protocols for analogous oxazole syntheses highlight the importance of optimizing temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance yields .
Advanced: How can reaction yields for oxazole ring formation be improved in sterically hindered pyridine derivatives?
Answer:
Steric hindrance from the 5-methylpyridinyl group can reduce reactivity. Strategies include:
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation.
- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to activate nitrile groups, improving cyclization efficiency .
- Solvent Screening : Polar aprotic solvents like DMSO enhance solubility of aromatic intermediates.
Contradictory reports on optimal conditions (e.g., acidic vs. basic media) suggest systematic screening using Design of Experiments (DoE) to identify robust parameters .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Confirm the oxazole ring (δ 6.5–7.5 ppm for aromatic protons) and methylpyridinyl substituents (δ 2.5 ppm for CH₃).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 190.20) .
- FTIR : Identify amine N-H stretches (~3400 cm⁻¹) and oxazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How should researchers address discrepancies in reported bioactivity data across studies?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in microbial strains (e.g., E. coli vs. S. aureus) or cell lines.
- Compound Purity : Impurities ≥2% (e.g., unreacted nitriles) can skew results. Validate purity via HPLC with UV/ELSD detection .
- Dosage Regimens : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines. Meta-analyses of dose-response curves can resolve outliers .
Basic: What experimental design principles apply to evaluating this compound’s environmental fate?
Answer:
Adopt a tiered approach:
- Phase 1 (Lab) : Assess hydrolysis/photolysis rates under controlled pH and UV conditions.
- Phase 2 (Microcosm) : Study biodegradation in soil/water systems with LC-MS monitoring.
- Phase 3 (Field) : Track bioaccumulation in model organisms (e.g., Daphnia magna) using isotopic labeling .
Randomized block designs with split-plot replication (e.g., 4 replicates per condition) reduce environmental variability .
Advanced: Which computational methods predict interactions between this compound and biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Parameterize partial charges via DFT calculations (B3LYP/6-31G* basis set).
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes.
Discrepancies between in silico and in vitro data may arise from solvent effects—explicitly model water molecules in simulations .
Basic: What are the best practices for assessing cellular toxicity in in vitro studies?
Answer:
- Cell Lines : Use HepG2 (liver) and HEK293 (kidney) for broad toxicity profiling.
- Assays : MTT for viability, LDH for membrane integrity, and ROS detection kits for oxidative stress.
- Controls : Include cisplatin (positive control) and DMSO vehicle (negative control). Normalize data to cell count via flow cytometry .
Advanced: How can researchers resolve conflicting data on metabolic stability in hepatic models?
Answer:
Contradictions may stem from:
- Enzyme Isoform Variability : Human vs. rat CYP450 isoforms metabolize compounds differently. Use human hepatocyte co-cultures for translational relevance.
- Incubation Time : Short (<1 hr) vs. long (>4 hr) incubations alter metabolite profiles.
Apply LC-HRMS to identify phase I/II metabolites and quantify turnover rates. Cross-validate with recombinant enzyme assays .
Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?
Answer:
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification.
- Catalyst Recovery : Immobilize metal catalysts on silica to reduce waste.
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Answer:
- Electron-Withdrawing Groups : Introduce -CF₃ at the pyridine 2-position to improve microbial target binding.
- Ring Expansion : Replace oxazole with 1,2,4-oxadiazole to modulate lipophilicity (clogP).
- Pharmacophore Mapping : Overlay docking poses of active analogs to identify critical H-bond donors/acceptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
